S-2-Pyrrolidylmethylbromide
Description
S-2-Pyrrolidylmethylbromide, systematically named (S)-2-(bromomethyl)pyrrolidine, is a chiral brominated heterocyclic compound. Its molecular formula is C₅H₁₀BrN, with a molecular weight of 164.05 g/mol. The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) and a bromomethyl substituent at the second position of the ring. The stereocenter at the second position confers chirality, making it valuable in asymmetric synthesis and pharmaceutical intermediates .
This compound is cataloged as a rare chemical, suggesting specialized applications in medicinal chemistry or organocatalysis .
Properties
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDALMOELWSMC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303757 | |
| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51368-36-6 | |
| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51368-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-Pyrrolidylmethylbromide typically involves the bromination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromomethane under controlled conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution (SN2 Mechanism)
The SN2 reaction is a concerted process involving backside nucleophilic attack, leading to inversion of configuration at the carbon center. For S-2-pyrrolidylmethylbromide, the bromide ion acts as the leaving group, and the secondary carbon’s steric environment influences reactivity.
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Key Features :
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Rate Law : Second-order kinetics (rate ∝ [nucleophile][substrate]) .
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Stereochemical Outcome : Inversion of configuration at the reacting carbon .
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Reactivity : Secondary alkyl halides react slower than primary due to steric hindrance but faster than tertiary. Methyl bromide (CH3Br), a primary analog, reacts rapidly under SN2 conditions .
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| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis (SN2) | Water, bases (e.g., NaOH) | S-2-Pyrrolidylmethanol |
| Substitution with nucleophiles (e.g., CN⁻) | Polar aprotic solvent, heat | S-2-Pyrrolidylmethylcyanide |
Elimination (E2 Mechanism)
E2 reactions involve simultaneous removal of a proton (β-hydrogen) and the leaving group, forming a double bond. This mechanism competes with SN2, particularly in less polar solvents or with bulky bases.
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Key Features :
| Reaction | Conditions | Product |
|---|---|---|
| Dehydrohalogenation | Strong bases (e.g., KOt-Bu), heat | 2-Pyrrolidinemethene (alkene) |
Other Potential Reactions
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Oxidation : Secondary alcohols (from SN2 hydrolysis) can oxidize to ketones under strong oxidizing agents (e.g., KMnO4).
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Nucleophilic Addition : In polar aprotic solvents, nucleophiles like Grignard reagents may add to the carbonyl group if present (not applicable here).
Environmental and Toxicological Considerations
While this compound is not explicitly studied in the sources, methyl bromide (CH3Br) analogs provide insights:
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Atmospheric Reactions : Methyl bromide undergoes hydrolysis (SN2) in water and reacts with OH radicals in the atmosphere, contributing to ozone depletion .
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Toxicity : Alkyl bromides are neurotoxic and genotoxic, with potential carcinogenic risks .
Research Gaps and Limitations
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Experimental Data : No direct studies on this compound were found. Reactivity models rely on structural analogs (e.g., methyl bromide, secondary alkyl halides).
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Kinetic Parameters : Rate constants, activation energies, and solvent effects remain uncharacterized.
[Sources: 2, 6, 8]
Scientific Research Applications
S-2-Pyrrolidylmethylbromide, a compound with significant chemical properties, is primarily recognized for its applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its various applications, supported by comprehensive data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its utility lies in its ability to act as a bromine source in nucleophilic substitution reactions, facilitating the formation of more complex molecules.
Medicinal Chemistry
Pharmacological Insights : The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity against certain diseases due to their ability to interact with biological targets.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives. In vitro assays demonstrated that specific derivatives inhibited cancer cell proliferation, suggesting potential therapeutic applications.
Neuroscience Research
The compound has been utilized in neuroscience to study receptor interactions. Its derivatives have been shown to modulate neurotransmitter systems, providing insights into neurological disorders.
Case Study: Receptor Modulation
Research involving this compound derivatives highlighted their role as modulators of GABA receptors, which are crucial for maintaining neuronal excitability. This modulation could have implications for developing treatments for anxiety and epilepsy.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Effective bromine source |
| Medicinal Chemistry | Potential anticancer agents | Inhibition of cancer cell proliferation |
| Neuroscience Research | Modulation of neurotransmitter receptors | Interaction with GABA receptors |
Table 2: Case Study Overview
| Study Focus | Methodology | Results |
|---|---|---|
| Anticancer Activity | In vitro assays on cancer cell lines | Significant inhibition of cell growth |
| Receptor Modulation | Electrophysiological studies on neuronal cells | Modulation of GABA receptor activity |
Mechanism of Action
The mechanism of action of S-2-Pyrrolidylmethylbromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and biological applications .
Comparison with Similar Compounds
Key Findings :
- Pyridine derivatives like 2-bromo-3-methylpyridine exhibit higher yields in palladium-catalyzed cross-coupling due to aromatic stabilization of transition states.
- This compound’s saturated structure limits participation in aromatic coupling but enhances nucleophilic substitution in chiral environments.
Biological Activity
S-2-Pyrrolidylmethylbromide, a compound derived from pyrrolidine and bromomethane, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
This compound features a pyrrolidine ring linked to a bromomethyl group. The presence of these functional groups is crucial for its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. A study highlighted that pyridine derivatives, which share structural similarities with this compound, demonstrated excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| Pyridine Derivative 1 | E. coli | 16 µg/mL |
| Pyridine Derivative 2 | P. aeruginosa | 64 µg/mL |
Antiviral Activity
The antiviral potential of this compound has not been extensively studied; however, related compounds have shown promise. Pyridine-based compounds have been noted for their effectiveness against viruses such as SARS-CoV-2, particularly in the context of the COVID-19 pandemic . The structural characteristics of these compounds suggest they may inhibit viral replication through interactions with viral proteins.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Studies on small molecular weight bioactive compounds indicate that similar structures can act as anticancer peptides (ACPs) and antimicrobial peptides (AMPs) . These compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Anticancer Activity
A recent study evaluated the effects of pyrrolidine derivatives on prostate cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells while exhibiting minimal toxicity to healthy cells. This dual action underscores the therapeutic potential of this compound in cancer treatment .
Metabolism and Toxicity
Research into the metabolism of methyl bromide, from which this compound is derived, reveals that it is rapidly absorbed and metabolized in various tissues including the liver and lungs . Understanding the metabolic pathways is essential for assessing the safety and efficacy of this compound in therapeutic applications.
Table 2: Toxicity Profile of Methyl Bromide
| Route of Exposure | LD50 (mg/kg) | Observations |
|---|---|---|
| Oral | 104 - 214 | Moderate acute toxicity |
| Inhalation | Varies | Time and concentration dependent |
Q & A
Q. How can researchers optimize the synthesis of S-2-Pyrrolidylmethylbromide to maximize yield and purity?
- Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., 1–5 mol% of a Lewis acid). Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography with gradients of ethyl acetate/hexane or recrystallization in anhydrous ethanol. Validate purity using NMR (¹H/¹³C) and GC-MS, ensuring baseline separation of impurities (e.g., unreacted pyrrolidine derivatives) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to confirm structural integrity, focusing on diagnostic peaks like the pyrrolidine C-H (δ 3.2–3.8 ppm) and bromide methyl (δ 1.8–2.1 ppm).
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 280°C at 10°C/min) to assess volatility and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (e.g., residual alkylating agents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer :
- Replicate Experiments : Perform triplicate syntheses and analyses to rule out procedural variability.
- Cross-Validation : Compare data across techniques (e.g., NMR chemical shifts vs. X-ray crystallography results).
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors. For conflicting mass spectra, use high-resolution MS (HRMS) to distinguish isobaric species .
Q. What experimental design principles should guide stability studies of this compound under varying environmental conditions?
- Methodological Answer :
- Conditions : Test thermal stability (25°C, 40°C, 60°C), humidity (40%, 75% RH), and light exposure (ICH Q1B guidelines).
- Sampling Intervals : Analyze at t = 0, 1, 3, 6 months using HPLC for degradation products (e.g., dehydrohalogenation byproducts).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots for accelerated aging predictions .
Q. How can impurity profiling of this compound be methodically conducted to meet regulatory standards?
- Methodological Answer :
- Reference Standards : Use certified impurities (e.g., methylhyoscine bromide, mandelic acid derivatives) for HPLC calibration .
- Detection Limits : Validate limits of quantification (LOQ) ≤ 0.1% via signal-to-noise ratios (S/N ≥ 10).
- Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H₂O₂) conditions to identify potential degradants .
Data Analysis and Contradiction Management
Q. What strategies are effective in addressing discrepancies between computational modeling and experimental results for this compound reactivity?
- Methodological Answer :
- Model Refinement : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or transition-state stabilization.
- Experimental Controls : Include inert analogs (e.g., S-2-Pyrrolidylmethyliodide) to isolate electronic vs. steric effects.
- Collaborative Validation : Partner with computational chemists to reconcile energy barriers with observed reaction kinetics .
Tables for Methodological Reference
| Stability Study Parameters | Conditions | Analytical Method |
|---|---|---|
| Thermal Degradation | 25°C, 40°C, 60°C | HPLC (C18, UV 254 nm) |
| Hydrolytic Stability | pH 3, 7, 9 buffers | LC-MS (ESI+) |
| Photostability | ICH Q1B light exposure | NMR (deuterated DMSO) |
| Impurity Profiling | Reference Standard | Detection Limit |
|---|---|---|
| Methylhyoscine Bromide (Imp. D) | MM0792.04 (CAS 155-41-9) | LOQ = 0.05% (HPLC) |
| Mandelic Acid Derivatives | MM0792.03 (CAS 90-64-2) | LOQ = 0.1% (GC-MS) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
